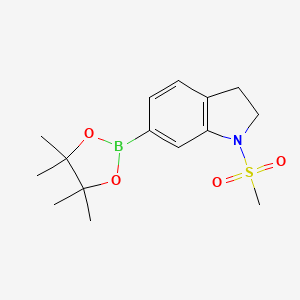![molecular formula C13H19N B13034236 1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)
1-[4-(Tert-butyl)phenyl]prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Tert-butyl)phenyl]prop-2-enylamine is an organic compound with the molecular formula C13H19N It features a phenyl ring substituted with a tert-butyl group and a prop-2-enylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Tert-butyl)phenyl]prop-2-enylamine can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzaldehyde with allylamine in the presence of a catalyst. The reaction typically proceeds via a condensation mechanism, forming the desired product under mild conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined in a controlled environment. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Tert-butyl)phenyl]prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the double bond in the prop-2-enylamine side chain to a single bond, forming a saturated amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
1-[4-(Tert-butyl)phenyl]prop-2-enylamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving amine groups.
Industry: It is used in the production of specialty chemicals and materials, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which 1-[4-(Tert-butyl)phenyl]prop-2-enylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the tert-butyl group can affect the compound’s lipophilicity and, consequently, its ability to cross cell membranes.
Comparison with Similar Compounds
1-[4-(Tert-butyl)phenyl]ethanamine: Similar structure but with an ethylamine side chain instead of prop-2-enylamine.
1-[4-(Tert-butyl)phenyl]prop-2-en-1-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness: 1-[4-(Tert-butyl)phenyl]prop-2-enylamine is unique due to its combination of a tert-butyl-substituted phenyl ring and a prop-2-enylamine side chain. This structure provides distinct reactivity and stability, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C13H19N/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h5-9,12H,1,14H2,2-4H3 |
InChI Key |
VBTUZLQGBMWJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pyridinemethanol, 6-[(methylamino)methyl]-](/img/structure/B13034157.png)







![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)


![2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)

